3-(2H-1,3-Benzodioxol-5-yl)cyclohex-2-en-1-ol
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Overview
Description
3-(2H-1,3-Benzodioxol-5-yl)cyclohex-2-en-1-ol: is a chemical compound that features a benzodioxole moiety attached to a cyclohexenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)cyclohex-2-en-1-ol typically involves the reaction of benzodioxole derivatives with cyclohexenone under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by reduction to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 3-(2H-1,3-Benzodioxol-5-yl)cyclohex-2-en-1-ol exerts its effects involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The cyclohexenol structure allows for the formation of hydrogen bonds and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
- 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one
Comparison: Compared to similar compounds, 3-(2H-1,3-Benzodioxol-5-yl)cyclohex-2-en-1-ol is unique due to its cyclohexenol structure, which imparts distinct chemical and physical properties. This uniqueness allows for specific applications and interactions that are not observed with other benzodioxole derivatives.
Properties
CAS No. |
141090-98-4 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C13H14O3/c14-11-3-1-2-9(6-11)10-4-5-12-13(7-10)16-8-15-12/h4-7,11,14H,1-3,8H2 |
InChI Key |
ZQIXKQWONILWJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C(C1)C2=CC3=C(C=C2)OCO3)O |
Origin of Product |
United States |
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